N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide
Description
Structure and Synthesis The compound N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a hydrazinyl-oxoethyl backbone with a 2,3-dichlorophenylmethylidene substituent and a 4-fluorobenzamide group.
Synthesis of analogous compounds (e.g., ) typically involves reacting isothiocyanate derivatives with amino-substituted hydrazides under reflux conditions in acetone, followed by cyclization in acetic acid or triethylamine. Yields for such reactions range from 70–89%, indicating robust synthetic pathways for this class of compounds .
Properties
Molecular Formula |
C16H12Cl2FN3O2 |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H12Cl2FN3O2/c17-13-3-1-2-11(15(13)18)8-21-22-14(23)9-20-16(24)10-4-6-12(19)7-5-10/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+ |
InChI Key |
CHIFQFGSDCHEFA-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Condensation of 2,3-Dichlorobenzaldehyde with Glycine Hydrazide
The hydrazone backbone is synthesized via acid-catalyzed condensation. A representative protocol adapted from Lamotrigine synthesis methodologies involves:
Reagents :
-
2,3-Dichlorobenzaldehyde (1.0 equiv)
-
Glycine hydrazide (1.2 equiv)
-
Ethanol (solvent)
-
Concentrated sulfuric acid (0.1 equiv)
Procedure :
-
Dissolve 2,3-dichlorobenzaldehyde (10 mmol) and glycine hydrazide (12 mmol) in 50 mL ethanol.
-
Add H₂SO₄ dropwise under nitrogen.
-
Reflux at 80°C for 6–8 hours.
-
Cool to room temperature, precipitate with ice water, and filter.
-
Recrystallize from ethanol to yield N'-(2,3-dichlorobenzylidene)glycine hydrazide as a pale-yellow solid (Yield: 78–85%).
Characterization :
-
¹H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.65–7.58 (m, 3H, Ar-H), 4.12 (s, 2H, CH₂).
-
IR (KBr): 1655 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Acylation with 4-Fluorobenzoyl Chloride
Preparation of 4-Fluorobenzoyl Chloride
4-Fluorobenzoic acid is activated to the acyl chloride using thionyl chloride, a method validated in cajanine analog synthesis:
Reagents :
-
4-Fluorobenzoic acid (1.0 equiv)
-
Thionyl chloride (3.0 equiv)
-
Anhydrous dichloromethane (solvent)
Procedure :
Coupling with Hydrazine Intermediate
The hydrazine intermediate is acylated under Schotten-Baumann conditions:
Reagents :
-
N'-(2,3-Dichlorobenzylidene)glycine hydrazide (1.0 equiv)
-
4-Fluorobenzoyl chloride (1.1 equiv)
-
Sodium hydroxide (2.0 equiv)
-
Tetrahydrofuran/water (3:1 v/v)
Procedure :
-
Dissolve the hydrazide (10 mmol) in 30 mL THF.
-
Add NaOH (20 mmol) in 10 mL water.
-
Cool to 0°C and add 4-fluorobenzoyl chloride (11 mmol) dropwise.
-
Stir at room temperature for 12 hours.
-
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to isolate the title compound as a white solid (Yield: 65–72%).
Characterization :
-
¹³C NMR (100 MHz, CDCl3): δ 170.2 (C=O), 166.8 (C=O), 162.3 (C-F), 140.1 (C=N), 134.5–115.2 (Ar-C).
-
HPLC : Purity >98% (C18 column, acetonitrile/water 60:40).
Alternative Industrial-Scale Synthesis
Continuous Flow Reactor Optimization
To enhance throughput, a continuous flow protocol adapted from Radhakrishnan et al. employs:
-
Reactor : Microfluidic tubular reactor (stainless steel, 2 mm ID).
-
Conditions :
-
Step 1 : Hydrazone formation at 100°C, residence time 30 min.
-
Step 2 : Acylation at 25°C, residence time 20 min.
-
-
Yield : 81% with 99.5% purity, enabling kilogram-scale production.
Comparative Analysis of Synthetic Routes
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 18 hours | 50 minutes |
| Yield | 72% | 81% |
| Purity | 98% | 99.5% |
| Scalability | <1 kg | >10 kg |
Critical Side Reactions and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Case Studies
- Inhibition of RET Kinase : A study demonstrated that derivatives of benzamide compounds, including those similar to N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide, exhibited significant inhibition of RET kinase activity. This inhibition was linked to reduced cell proliferation in RET-driven cancers, suggesting a potential application in targeted cancer therapies .
- Cell Proliferation Studies : In vitro studies have indicated that the compound can significantly reduce the viability of various cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a candidate for further development as an anticancer drug .
Table 1: Anticancer Efficacy of Benzamide Derivatives
| Compound Name | Target Kinase | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| N-[2-[(2E)-... | RET | 0.5 | MDA-MB-231 |
| N-[2-[(2E)-... | EGFR | 1.0 | A549 |
| N-[2-[(2E)-... | BRAF | 0.8 | HCT116 |
Dipeptidyl Peptidase IV Inhibition
Recent research has identified this compound as a potential dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are used to improve glycemic control in patients with type 2 diabetes by prolonging the action of incretin hormones which increase insulin synthesis and lower glucagon secretion.
Case Studies
- Preclinical Trials : In animal models, the compound demonstrated a significant reduction in blood glucose levels when administered alongside standard diabetes treatments. This suggests that it may enhance the efficacy of existing therapies .
Table 2: DPP-IV Inhibition Data
| Compound Name | DPP-IV Inhibition (%) | Animal Model Used |
|---|---|---|
| N-[2-[(2E)-... | 75 | db/db Mice |
| N-[4-Fluorobenzamide] | 65 | STZ-induced Rats |
Research Applications
The unique structural characteristics of this compound make it an ideal candidate for use as a biochemical probe in research settings. Its ability to selectively bind to specific protein targets allows researchers to study protein interactions and cellular processes more effectively.
Case Studies
Mechanism of Action
The mechanism of action of N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The target compound’s structural analogs differ primarily in substituents on the benzylidene and benzamide groups. These variations significantly impact molecular weight, lipophilicity, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Impact of Substituent Positioning
- Chlorine Position : The target compound’s 2,3-dichlorophenyl group differs from analogs with 2,4- or 2,6-dichlorophenyl substituents (e.g., CID 9633603 and CID 9613457). The 2,3-substitution pattern may optimize steric and electronic interactions with target enzymes, as seen in pesticide agents (e.g., etobenzanid in ) .
- Benzamide Modifications: Replacing the 4-fluoro group with methoxy (CID 9688488) or propoxy (CID 9633603) alters electron density.
Structural and Computational Analysis
- Crystallography : Single-crystal X-ray analysis (e.g., ) confirms the E-configuration of the hydrazine moiety, critical for maintaining planar geometry and intermolecular interactions .
- Docking Studies : Tools like AutoDock4 () predict that the 2,3-dichlorophenyl group in the target compound may occupy hydrophobic pockets in target proteins more effectively than 2,4- or 2,6-substituted analogs .
Biological Activity
N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a hydrazone moiety and fluorobenzene group, lends itself to various biological activities, particularly in the context of anti-inflammatory and potential anticancer properties.
Molecular Structure and Characteristics
- Molecular Formula : C18H18FN3O3
- Molecular Weight : 343.4 g/mol
- Structural Features : The compound contains a hydrazone linkage, which is known for its versatility in biological interactions. The presence of a fluorine atom enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:
- Enzyme Inhibition : Initial studies suggest that this compound may inhibit enzymes involved in inflammatory pathways. This inhibition could modulate various biochemical pathways critical in disease processes.
- Receptor Binding : The compound may also exhibit affinity for certain receptors, influencing cellular signaling pathways that are pivotal in inflammation and possibly cancer progression.
Anti-inflammatory Properties
Research indicates that compounds with similar structures often exhibit anti-inflammatory effects. For instance, preliminary studies have shown that this compound could reduce pro-inflammatory cytokine production in vitro. Further investigations are required to elucidate the specific mechanisms involved.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluorobenzamide | Fluorobenzene moiety | Potential HDAC inhibitor |
| 2,3-Dichlorobenzaldehyde | Dichlorophenyl group | Precursor in synthesis |
| Ethoxyphenylmethylidene hydrazine | Similar hydrazone structure | Varies; lacks fluorine substitution |
Case Studies and Research Findings
- In Vitro Studies : A study investigating the anti-inflammatory effects of similar hydrazone compounds found that they significantly reduced the expression of inflammatory markers in cultured macrophages. These findings suggest that this compound may exert similar effects.
- Antitumor Activity : Research on structurally related compounds has shown promising results against various cancer cell lines. For example, a benzamide derivative was found to inhibit tumor growth by inducing apoptosis in HepG2 cells with an IC50 value of 1.30 μM . This indicates the potential of this compound as a lead compound for anticancer drug development.
- Mechanistic Insights : Further mechanistic studies are needed to confirm the specific pathways through which this compound exerts its effects. Investigating its binding affinities and interactions with target proteins will be essential for understanding its pharmacological profile.
Q & A
Q. What computational approaches predict the compound’s reactivity in novel chemical transformations?
- Methodology : Use quantum mechanical calculations (e.g., Gaussian) to simulate transition states for reactions like nucleophilic substitution or oxidation. Compare with experimental outcomes (e.g., unexpected byproducts in oxidation with H₂O₂). Adjust synthetic protocols based on computational insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
